Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate

Description

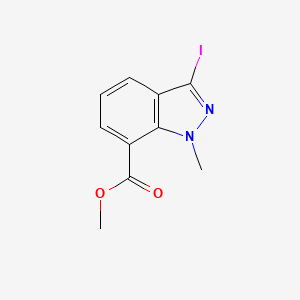

Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is a halogen-substituted indazole derivative characterized by an iodine atom at position 3, a methyl group at the indazole nitrogen (N1), and a methyl ester at position 5. Its molecular formula is C₁₀H₈IN₂O₂, with a molecular weight of 330.09 g/mol. The methyl ester enhances lipophilicity, which may affect solubility and metabolic stability.

Properties

Molecular Formula |

C10H9IN2O2 |

|---|---|

Molecular Weight |

316.09 g/mol |

IUPAC Name |

methyl 3-iodo-1-methylindazole-7-carboxylate |

InChI |

InChI=1S/C10H9IN2O2/c1-13-8-6(9(11)12-13)4-3-5-7(8)10(14)15-2/h3-5H,1-2H3 |

InChI Key |

VXJCSTOKHMHECA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2C(=O)OC)C(=N1)I |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination

This method involves the direct iodination of the indazole core.

- Reagents : Molecular iodine (I$$_2$$) or N-iodosuccinimide (NIS).

- Catalyst : Acetic acid or other mild acidic conditions.

- Solvent : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

- Temperature : Typically conducted at room temperature or slightly elevated temperatures (~40–50°C).

Reaction Scheme :

$$

\text{Methyl 1-methylindazole-7-carboxylate} + I_2 \rightarrow \text{Methyl 3-iodo-1-methylindazole-7-carboxylate}

$$

Halogen Exchange Method

An alternative approach involves halogen exchange reactions where a precursor with another halogen (e.g., bromine or chlorine) is converted into the iodinated product.

- Reagents : Sodium iodide (NaI) in acetone.

- Catalyst : Copper(I) salts may be used to facilitate the exchange.

- Temperature : Reflux conditions (~60–80°C).

Optimization Parameters

Several parameters influence the yield and purity of methyl 3-iodo-1-methylindazole-7-carboxylate:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Iodine Source | NIS or I$$_2$$ | NIS provides better regioselectivity in some cases. |

| Solvent | Acetonitrile or DMF | Polar aprotic solvents enhance solubility and reaction efficiency. |

| Temperature | Room temperature to 50°C | Higher temperatures may lead to side reactions. |

| Reaction Time | ~2–4 hours | Extended reaction times improve yield but may require monitoring. |

| Purification Method | Recrystallization or column chromatography | Ensures removal of unreacted starting material and by-products. |

Challenges in Synthesis

- Regioselectivity : Ensuring selective iodination at the 3-position of the indazole ring can be challenging and may require careful control of reaction conditions.

- Side Reactions : Overiodination or oxidation of sensitive groups may occur under harsh conditions.

- Yield Optimization : The overall yield can vary depending on the choice of reagents and reaction conditions.

Summary Table

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting Material | Methyl 1-methylindazole-7-carboxylate | Pre-functionalized indazole derivative |

| Iodination | I$$_2$$, NIS, acetic acid, DMF | Methyl 3-iodo derivative formed |

| Purification | Recrystallization/Chromatography | High-purity methyl 3-iodo compound obtained |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile, products like 3-azido-1-methyl-1H-indazole-7-carboxylate or 3-cyano-1-methyl-1H-indazole-7-carboxylate.

Oxidation Products: Oxidized derivatives such as 3-iodo-1-methyl-1H-indazole-7-carboxylic acid.

Reduction Products: Deiodinated compounds like 1-methyl-1H-indazole-7-carboxylate.

Coupling Products: Biaryl compounds or alkynyl derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not offer a detailed article specifically focused on the applications of "Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate" with comprehensive data tables and case studies. However, the available information does provide some context regarding its properties, synthesis, and potential applications as a building block in chemical synthesis.

Chemical Information

- Name: this compound

- CAS Registry Number: 1337881-75-0

- Molecular Formula: C10H9IN2O2

- Molecular Weight: 316.1

- Purity: Typically available at 95%

- IUPAC Name: this compound

- SMILES notation: COC(=O)C1=CC=CC2=C1N(C)N=C2I

Synthesis and Chemical Building Block

- This compound is a building block used in chemical synthesis .

- Other related compounds, such as various iodo-azaindoles and iodo-indazoles, can be synthesized using similar methods, including palladium-catalyzed reactions . These methods often involve reacting azaindoles with alkyl halides under specific conditions .

Potential Applications

While specific applications for this compound are not detailed in the search results, the presence of iodo and ester functional groups suggests potential uses in:

- Pharmaceutical Chemistry: As a building block for synthesizing various heterocyclic compounds with potential biological activity . The indazole core is a common motif in drug discovery .

- Agrochemical Research: For creating new pesticides or herbicides.

- Materials Science: As a component in synthesizing novel materials with specific electronic or optical properties.

Related Research

Other research involving related compounds reveals potential applications of indazole derivatives:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its molecular targets. The carboxylate group can form hydrogen bonds, further stabilizing the interaction with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Indazole Carboxylates

The substitution of halogens (I, Br, Cl) at position 3 significantly alters physicochemical and electronic properties:

- Electronic Effects: Iodine’s lower electronegativity (2.66 vs.

- Steric Impact : The larger atomic radius of iodine (1.98 Å vs. Br: 1.85 Å, Cl: 0.99 Å) increases steric hindrance, which may reduce binding affinity in enzyme pockets compared to smaller halogens.

- Biological Implications : Bromo and chloro analogs are often used as intermediates in drug discovery due to their versatility in cross-coupling reactions, whereas iodine’s size and polarizability may favor applications in radiolabeling or X-ray crystallography .

Substituent Position and Functional Group Variations

- Amino vs.

- Ester Group Position : Ethyl 7-methyl-1H-indazole-3-carboxylate demonstrates that ester position (C3 vs. C7) alters molecular dipole moments and steric accessibility, impacting ligand-receptor interactions .

- Methyl vs.

Core Structural Analogues

- Benzothiazole vs. Indazole : The benzothiazole core in methyl 2-iodo-1,3-benzothiazole-7-carboxylate introduces a sulfur atom, enhancing π-π stacking interactions but reducing nitrogen’s basicity compared to indazole derivatives .

- Hybrid Structures : Indole-imidazole hybrids (e.g., compound 77 in ) exhibit expanded aromatic systems, enabling multi-target interactions but increasing synthetic complexity compared to simpler indazole carboxylates.

Biological Activity

Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₀I N O₂

- Molecular Weight : Approximately 302.07 g/mol

- Structure : The compound features an indazole ring with an iodine atom at the 3-position and a methyl ester group at the 7-position.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Its indazole moiety allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly alter cellular metabolism and signaling pathways, making it a candidate for therapeutic applications in cancer treatment and metabolic disorders .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

- Cytochrome P450 Enzymes : Inhibition of these enzymes can affect the pharmacokinetics of co-administered drugs, potentially leading to enhanced therapeutic effects or adverse reactions.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibit moderate anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, IC₅₀ values for some derivatives ranged from 10 to 30 μM, indicating promising anticancer effects .

- Mechanistic Insights : The compound's ability to inhibit specific cellular pathways suggests that it may induce apoptosis in cancer cells by disrupting normal signaling processes .

Neurological Applications

The ability of this compound to penetrate the blood-brain barrier opens avenues for research into neurological conditions. Its potential neuroprotective effects are being investigated, particularly in models of neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar indazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-bromo-3-iodo-1-methyl-1H-indazole | Bromine at the 5-position | Moderate anticancer activity |

| Methyl 3-bromo-1-methyl-1H-indazole | Bromine at the 3-position | Limited biological activity |

| Methyl 3-methylthio-1-methyl-1H-indazole | Methylthio group at the 3-position | Antimicrobial properties |

This table illustrates how variations in substitution patterns can influence the biological activity of indazole derivatives.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of methyl 3-iodo-1-methyl-1H-indazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives showed higher potency than established chemotherapeutics like doxorubicin, suggesting their potential as alternative therapeutic agents .

Neuroprotective Effects

In preclinical models, methyl 3-iodo-1-methyl-1H-indazole was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death compared to controls, highlighting its potential in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.